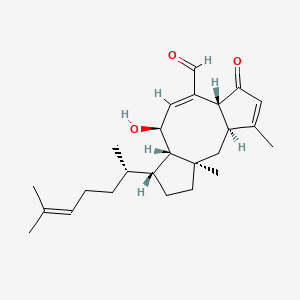

Bipolaricin R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H36O3 |

|---|---|

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(1R,3S,7R,8E,10S,11S,12R)-10-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O3/c1-15(2)7-6-8-16(3)19-9-10-25(5)13-20-17(4)11-21(27)23(20)18(14-26)12-22(28)24(19)25/h7,11-12,14,16,19-20,22-24,28H,6,8-10,13H2,1-5H3/b18-12-/t16-,19+,20+,22-,23-,24+,25+/m0/s1 |

InChI Key |

ZFVXMEQHAMRAEF-ZHANFJNQSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3[C@H](/C=C2/C=O)O)[C@@H](C)CCC=C(C)C)C |

Canonical SMILES |

CC1=CC(=O)C2C1CC3(CCC(C3C(C=C2C=O)O)C(C)CCC=C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bipolaricins from Bipolaris sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Bipolaricins, a series of ophiobolin-type tetracyclic sesterterpenes, from the phytopathogenic fungus Bipolaris sp. The methodologies and data presented are based on published research and offer a framework for the exploration of novel secondary metabolites from fungal sources.

Introduction to Bipolaris sp. as a Source of Bioactive Compounds

The genus Bipolaris consists of dematiaceous, filamentous fungi that are widely distributed in the environment, commonly found in soil and on plant debris. While some species are known plant pathogens, they have also been identified as a rich source of structurally diverse and biologically active secondary metabolites[1][2][3]. These compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery[3][4]. This guide focuses on the Bipolaricins, a family of sesterterpenoids isolated from Bipolaris sp. strain TJ403-B1[5][6].

Discovery and Bioactivity Screening

The initial discovery of novel bioactive compounds from fungal sources typically involves a systematic screening process to identify promising extracts and, subsequently, the active constituents.

Experimental Protocol: Fungal Culture and Extraction

-

Fungal Strain: Bipolaris sp. TJ403-B1 is the producing organism for Bipolaricins A-I[5][6].

-

Culture Conditions: The fungus is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks to facilitate the production of secondary metabolites[7].

-

Extraction: After a suitable incubation period, the culture filtrate is subjected to solvent extraction, typically with ethyl acetate (EtOAc), to isolate the organic-soluble secondary metabolites. The resulting crude extract is then concentrated to dryness[5][7].

Experimental Protocol: Bioactivity Screening

The crude extract is then tested in a panel of bioassays to determine its biological activities. Based on the activities reported for Bipolaricins, these assays would likely include:

-

Anti-inflammatory Assay: The inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) is a common screen for anti-inflammatory potential[6].

-

Enzyme Inhibition Assay: Screening against specific enzymes, such as HMG-CoA reductase, can identify potential inhibitors with applications in treating conditions like hyperlipidemia[5].

-

Cytotoxicity Assay: The extract is tested against various cancer cell lines to determine its cytotoxic potential.

-

Antimicrobial Assay: The extract is evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC)[7][8].

The following diagram illustrates a typical workflow for the discovery phase:

References

- 1. researchgate.net [researchgate.net]

- 2. Dissecting the fungal biology of Bipolaris papendorfii: from phylogenetic to comparative genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bipolaricins A-I, Ophiobolin-Type Tetracyclic Sesterterpenes from a Phytopathogenic Bipolaris sp. Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial metabolites from Bipolaris specifera, an endophytic fungus from the endemic medicinal plant, Zingiber nimmonii (J. Graham) Dalzell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bipolarins A-H, eight new ophiobolin-type sesterterpenes with antimicrobial activity from fungus Bipolaris sp. TJ403-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Bipolaricin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bipolaricin A, a representative of the Bipolaricin class of ophiobolin-type tetracyclic sesterterpenes. These compounds were isolated from the phytopathogenic fungus Bipolaris sp.[1][2]. Due to the absence of specific data for a "Bipolaricin R," this guide will focus on Bipolaricin A, for which detailed spectroscopic information is available. The methodologies and data presented are crucial for the identification, characterization, and potential development of this class of natural products.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a novel compound. The HRESIMS data for Bipolaricin A provides a precise mass measurement, allowing for the confident assignment of its molecular formula.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |

| Bipolaricin A | C₂₅H₃₆O₄ | 399.2530 | 399.2535 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for its structural elucidation. The ¹H and ¹³C NMR data for Bipolaricin A, recorded in CDCl₃, are presented below. These data points, in conjunction with 2D NMR experiments (COSY, HSQC, and HMBC), were used to definitively establish the structure of Bipolaricin A[1].

¹³C NMR Data (150 MHz, CDCl₃)

| Position | Chemical Shift (δc) | Type |

| 1 | 34.2 | CH₂ |

| 2 | 129.5 | CH |

| 3 | 136.1 | C |

| 4 | 38.1 | CH |

| 5 | 55.9 | CH |

| 6 | 200.4 | C |

| 7 | 49.5 | CH |

| 8 | 32.7 | CH₂ |

| 9 | 36.5 | CH₂ |

| 10 | 41.9 | CH |

| 11 | 134.7 | C |

| 12 | 124.8 | CH |

| 13 | 25.7 | CH₂ |

| 14 | 39.7 | CH₂ |

| 15 | 76.9 | CH |

| 16 | 29.9 | CH₃ |

| 17 | 21.4 | CH₃ |

| 18 | 17.9 | CH₃ |

| 19 | 21.0 | CH₃ |

| 20 | 211.3 | C |

| 21 | 48.9 | CH |

| 22 | 26.9 | CH₃ |

| 23 | 26.9 | CH₃ |

| 24 | 16.5 | CH₃ |

| 25 | 68.1 | CH₂ |

¹H NMR Data (600 MHz, CDCl₃)

| Position | Chemical Shift (δH) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 2.05 | m | |

| 2 | 5.40 | br s | |

| 4 | 2.45 | m | |

| 5 | 2.90 | d | 10.2 |

| 7 | 3.15 | m | |

| 8α | 1.80 | m | |

| 8β | 1.55 | m | |

| 9α | 1.70 | m | |

| 9β | 1.45 | m | |

| 10 | 2.20 | m | |

| 12 | 5.15 | t | 7.2 |

| 13α | 2.00 | m | |

| 13β | 2.10 | m | |

| 14α | 1.25 | m | |

| 14β | 1.50 | m | |

| 15 | 4.60 | t | 8.4 |

| 16 | 1.05 | d | 6.6 |

| 17 | 1.60 | s | |

| 18 | 0.90 | d | 7.2 |

| 19 | 0.85 | d | 7.2 |

| 21 | 2.60 | sept | 6.6 |

| 22 | 1.10 | d | 6.6 |

| 23 | 1.12 | d | 6.6 |

| 24 | 0.95 | d | 7.2 |

| 25a | 4.10 | d | 12.0 |

| 25b | 4.20 | d | 12.0 |

Experimental Protocols

The isolation and structural elucidation of Bipolaricin A involved a series of standard natural product chemistry techniques[1].

Fungal Cultivation and Extraction

The fungus Bipolaris sp. TJ403-B1 was cultured on solid rice medium. After a period of incubation, the fermented rice was extracted with ethyl acetate (EtOAc). The resulting crude extract was then subjected to further purification.

Isolation and Purification

The crude EtOAc extract was fractionated using silica gel column chromatography with a gradient elution system. Fractions containing compounds of interest were then further purified using a combination of Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Bipolaricin A.

Spectroscopic Analysis

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak (CDCl₃: δH 7.26, δC 77.16).

-

HRESIMS: High-resolution electrospray ionization mass spectra were obtained on an Agilent 6230 TOF mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Bipolaricin A.

Caption: General workflow for the isolation and structural elucidation of Bipolaricin A.

References

An In-depth Technical Guide to Bipolaricin R and its Producing Fungal Strains

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bipolaricins, a series of ophiobolin-type tetracyclic sesterterpenes, have emerged as a promising class of natural products with a range of biological activities. These compounds are produced by the phytopathogenic fungus Bipolaris sp., notably the strain TJ403-B1. This technical guide provides a comprehensive overview of the producing fungal strain, detailed experimental protocols for cultivation, extraction, purification, and biological evaluation, as well as a summary of the known biological activities of Bipolaricin R and its analogues. Furthermore, this guide presents visual representations of key experimental workflows, the putative biosynthetic pathway, and the implicated anti-inflammatory signaling pathway to facilitate a deeper understanding of this important class of molecules.

This compound Producing Fungal Strain

The primary fungal strain identified for the production of this compound and related sesterterpenes is Bipolaris sp. TJ403-B1 . This strain has been the subject of several phytochemical investigations, leading to the isolation of a diverse array of novel ophiobolin-type compounds.

Taxonomic Classification:

-

Kingdom: Fungi

-

Phylum: Ascomycota

-

Class: Dothideomycetes

-

Order: Pleosporales

-

Family: Pleosporaceae

-

Genus: Bipolaris

-

Species: sp.

-

Strain: TJ403-B1

Molecular identification of Bipolaris species is typically performed through the sequence analysis of the internal transcribed spacer (ITS) region of the nuclear ribosomal DNA (rDNA)[1][2].

Data Presentation: Biological Activities of Bipolaricins and Related Ophiobolins

The following tables summarize the quantitative data on the biological activities of various compounds isolated from Bipolaris sp. TJ403-B1.

Table 1: HMG-CoA Reductase Inhibitory Activity

| Compound | IC50 (µM) | Source |

| Compound 10 (from Bipolaricins A-I study) | 8.4 ± 0.4 | [3] |

Table 2: Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated Macrophages)

| Compound | IC50 (µM) | Source |

| Bipolaricin B (Compound 2) | > 50 | [3] |

| Bipolaricin C (Compound 3) | 20 ± 1 | [3] |

| Compound 10 | 5.1 ± 0.3 | [3] |

| Compound 11 | 15 ± 1 | [3] |

| Compound 12 | 10 ± 0.5 | [3] |

Table 3: Antimicrobial Activity

| Compound | Test Organism | MIC (µg/mL) | Source |

| Bipolarin E | Enterococcus faecalis | 8 | |

| Bipolarin E | Pseudomonas aeruginosa | 8 |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to this compound research.

Cultivation of Bipolaris sp. TJ403-B1 and Extraction of Crude Metabolites

Objective: To cultivate the fungal strain Bipolaris sp. TJ403-B1 on a solid rice medium to produce secondary metabolites, followed by extraction.

Materials:

-

Bipolaris sp. TJ403-B1 culture

-

Potato Dextrose Agar (PDA) plates

-

1 L Erlenmeyer flasks

-

Rice

-

Distilled water

-

Autoclave

-

Incubator (28°C)

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Ethyl acetate (EtOAc)

-

Separatory funnel

Procedure:

-

Seed Culture Preparation: Inoculate Bipolaris sp. TJ403-B1 onto PDA plates and incubate at 28°C for 5 days to obtain mature mycelial growth for seed cultures.

-

Solid-State Fermentation:

-

Prepare the solid medium by adding 250 g of rice and 250 mL of distilled water to each 1 L Erlenmeyer flask.

-

Sterilize the flasks by autoclaving.

-

Aseptically inoculate the sterilized rice medium with agar plugs from the seed cultures.

-

Incubate the flasks at 28°C for 28 days.

-

-

Extraction:

-

After incubation, extract the fermented rice substrate five times with 95% aqueous EtOH at room temperature.

-

Combine the EtOH extracts and evaporate the solvent under vacuum using a rotary evaporator to yield a residue.

-

Suspend the residue in distilled water and partition it successively with EtOAc in a separatory funnel.

-

Collect the EtOAc layer and evaporate the solvent under vacuum to obtain the crude extract containing Bipolaricins and other secondary metabolites.

-

Purification of this compound (Illustrative Protocol)

Objective: To isolate and purify this compound from the crude EtOAc extract.

Materials:

-

Crude EtOAc extract from Bipolaris sp. TJ403-B1

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/EtOAc mixture).

-

Pack a glass column with silica gel slurried in hexane.

-

Load the dissolved crude extract onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 9:1, 8:2, 1:1 hexane:EtOAc), followed by mixtures of EtOAc and MeOH.

-

Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Semi-preparative HPLC:

-

Subject the fractions containing the compound of interest to further purification using a semi-preparative HPLC system equipped with a C18 column.

-

Develop a suitable isocratic or gradient elution method using a mobile phase of ACN and water.

-

Inject the partially purified fraction and collect the peak corresponding to this compound based on its retention time.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HMG-CoA Reductase Inhibitory Assay

Objective: To determine the inhibitory activity of this compound against the HMG-CoA reductase enzyme. This protocol is based on commercially available colorimetric assay kits.

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear flat-bottom microplate

-

Multi-well spectrophotometer

-

Positive control inhibitor (e.g., Pravastatin or Atorvastatin, usually provided in the kit)

Procedure:

-

Reagent Preparation: Prepare all reagents (assay buffer, HMG-CoA reductase, HMG-CoA, NADPH) according to the kit manufacturer's instructions.

-

Assay Setup:

-

In a 96-well plate, add the following to designated wells:

-

Blank (No Enzyme): Assay Buffer.

-

Positive Control (Enzyme Activity): HMG-CoA Reductase in Assay Buffer.

-

Inhibitor Control: HMG-CoA Reductase and the positive control inhibitor (e.g., Pravastatin).

-

Test Sample: HMG-CoA Reductase and various concentrations of this compound.

-

-

-

Reaction Initiation:

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding a mixture of HMG-CoA and NADPH to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm (OD340) in kinetic mode at 37°C for a defined period (e.g., 10-20 minutes), taking readings every 30-60 seconds. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption for each well.

-

Determine the percent inhibition of HMG-CoA reductase activity by this compound at each concentration relative to the positive control (enzyme activity without inhibitor).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

-

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM in a humidified incubator.

-

Seed the cells into a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound without LPS).

-

-

NO Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite (a stable product of NO) in each sample from the standard curve.

-

Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value.

-

Cytokine Quantification (IL-1β and TNF-α) by ELISA

Objective: To quantify the effect of this compound on the production of the pro-inflammatory cytokines IL-1β and TNF-α in LPS-stimulated macrophages.

Materials:

-

Supernatants from the NO production assay (or a parallel experiment)

-

Commercially available ELISA kits for mouse IL-1β and TNF-α

-

Microplate reader

Procedure:

-

ELISA Assay:

-

Perform the ELISA according to the manufacturer's protocol for the specific kit being used. The general steps are as follows:

-

Coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells.

-

Add the detection antibody.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stop the reaction with a stop solution.

-

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of IL-1β and TNF-α in the samples from the standard curve.

-

Determine the effect of this compound on the production of these cytokines compared to the LPS-stimulated control.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the production and evaluation of this compound.

Putative Biosynthesis Pathway of Ophiobolin Core

Caption: Putative biosynthesis of the ophiobolin core in Bipolaris.

Anti-inflammatory Signaling Pathway (NF-κB)

Caption: this compound's potential inhibition of the NF-κB pathway.

References

- 1. Diversity of Bipolaris Species in Clinical Samples in the United States and Their Antifungal Susceptibility Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The genus Bipolaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bipolarins A-H, eight new ophiobolin-type sesterterpenes with antimicrobial activity from fungus Bipolaris sp. TJ403-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Bipolaricins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Bipolaricins, a family of ophiobolin-type sesterterpenoids produced by the phytopathogenic fungus Bipolaris sp. While a specific compound designated "Bipolaricin R" has not been identified in the current scientific literature, this document will focus on the well-documented biosynthesis of Bipolaricins A-I and the broader family of ophiobolins, offering valuable insights for researchers in natural product synthesis, fungal genetics, and drug discovery.

Introduction to Bipolaricins and Their Biological Significance

Bipolaricins are a series of tetracyclic sesterterpenes characterized by a unique 5-8-5 fused ring system, a hallmark of the ophiobolin family.[1][2] Isolated from phytopathogenic Bipolaris species, these natural products have garnered significant interest due to their diverse and potent biological activities.[2] This guide will delve into the genetic and enzymatic machinery responsible for constructing this complex molecular architecture.

The Bipolaricin Biosynthetic Pathway: A Sesterterpenoid Journey

The biosynthesis of Bipolaricins follows the general pathway for fungal sesterterpenoids, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] The pathway can be broadly divided into the formation of the linear precursor and its subsequent cyclization and modification.

Assembly of the C25 Precursor: Geranylfarnesyl Diphosphate (GFPP)

The initial steps of the pathway involve the sequential condensation of IPP units with DMAPP, catalyzed by a prenyltransferase, to form the C25 linear precursor, geranylfarnesyl diphosphate (GFPP). In fungi, this activity is typically part of a bifunctional enzyme.[3][4]

Cyclization Cascade: Formation of the Ophiobolin Skeleton

Post-Cyclization Modifications: Tailoring the Bipolaricin Scaffold

Following the formation of the core ophiobolin skeleton, a series of post-cyclization modifications, primarily oxidations, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases.[3][5] These modifications are responsible for the structural diversity observed within the Bipolaricin family.

The proposed biosynthetic pathway for a representative ophiobolin is depicted below:

Key Enzymes and the Biosynthetic Gene Cluster

The genes encoding the enzymes for Bipolaricin biosynthesis are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).[1][5][7] The core of the ophiobolin BGC (obl) includes genes for the key enzymes.

| Gene | Enzyme Name | Function |

| oblA | Ophiobolin Synthase | A bifunctional enzyme with prenyltransferase and terpene cyclase domains, responsible for the synthesis of GFPP and its cyclization to the ophiobolin skeleton.[5] |

| oblB | Cytochrome P450 Monooxygenase | A tailoring enzyme that catalyzes oxidative modifications of the ophiobolin scaffold.[5] |

| oblC | Flavin-dependent oxidoreductase | Involved in further oxidative modifications of the ophiobolin core.[5] |

| oblD | Transporter protein | Potentially involved in the transport of intermediates or the final products.[5] |

| Table 1: Key Genes and Enzymes in the Ophiobolin Biosynthetic Gene Cluster. |

Experimental Protocols

This section outlines generalized protocols for key experiments in the study of Bipolaricin and ophiobolin biosynthesis.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To identify and characterize the obl gene cluster in a Bipolaris species.

Methodology:

-

Genome Sequencing: Sequence the genome of the Bipolaricin-producing Bipolaris strain using a combination of long-read and short-read sequencing technologies.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH and BLAST to search for putative sesterterpene synthase genes and associated BGCs within the assembled genome.[7]

-

Gene Knockout: Create targeted gene deletions of the putative obl genes using CRISPR-Cas9 or homologous recombination to confirm their involvement in Bipolaricin production.

-

Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the loss of Bipolaricin production in the knockout mutants.[5]

Heterologous Expression and Characterization of Terpene Synthases

Objective: To functionally characterize the sesterterpene synthase (OblA).

Methodology:

-

Gene Cloning: Amplify the full-length cDNA of the oblA gene from the Bipolaris sp.

-

Vector Construction: Clone the oblA gene into a suitable expression vector for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[8]

-

Heterologous Expression: Transform the expression construct into the chosen host and induce gene expression.

-

Product Identification: Extract the metabolites from the culture of the recombinant host and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify the cyclized product(s).[8]

-

In Vitro Enzyme Assays: Purify the recombinant OblA protein and perform in vitro assays with GFPP as a substrate to determine its enzymatic activity and kinetic parameters.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics, precursor concentrations, and product yields for the biosynthesis of Bipolaricins are not extensively reported in the literature. However, studies on related ophiobolins have reported yields in the range of milligrams per liter in fungal cultures. For instance, high ophiobolin A production of up to 235 mg/L has been reported in an endophytic Bipolaris sp.[9]

| Parameter | Value | Organism/System | Reference |

| Ophiobolin A Titer | 235 mg/L | Bipolaris sp. (endophyte) | [9] |

| 6-epi-ophiobolin A Yield | Not specified (qualitative) | Bipolaris setariae | [10] |

| Ophiobolin I Yield | Not specified (qualitative) | Bipolaris setariae | [10] |

| Table 2: Reported Production Titers of Ophiobolins. |

Conclusion and Future Perspectives

The elucidation of the Bipolaricin biosynthetic pathway provides a genetic and enzymatic roadmap for the production of these complex and bioactive molecules. Understanding this pathway opens up several avenues for future research and development. The characterization of the biosynthetic gene cluster allows for the targeted genetic engineering of Bipolaris species or heterologous hosts to improve the yield of specific Bipolaricins. Furthermore, the discovery and characterization of the enzymes involved, particularly the sesterterpene synthase and tailoring enzymes, provide a valuable toolkit for synthetic biologists to create novel, non-natural sesterterpenoids with potentially enhanced or novel biological activities. As our understanding of fungal secondary metabolism deepens, the Bipolaricin pathway serves as an excellent model for exploring the evolution and regulation of complex natural product biosynthesis.

References

- 1. Comparative Genomics Reveals Conserved Ophiobolin Biosynthetic Gene Cluster and Necrotrophic Adaptation in Bipolaris oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on Fungal Sesterterpenoids Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Systematic mining of fungal chimeric terpene synthases using an efficient precursor-providing yeast chassis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ophiobolin-Type Sesterterpenes from Bipolaris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin-type sesterterpenes, a class of C25 terpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton, are a prominent group of secondary metabolites produced by various fungi, particularly those belonging to the genus Bipolaris. These phytopathogenic fungi, known to cause diseases in a range of economically important crops, have become a significant source of novel bioactive compounds. The ophiobolin family, with ophiobolin A as its most well-known member, has garnered considerable attention in the scientific community due to its diverse and potent biological activities. These activities include antimicrobial, cytotoxic, anti-inflammatory, and phytotoxic effects, making them promising candidates for the development of new therapeutic agents and agrochemicals.[1][2]

This technical guide provides a comprehensive overview of ophiobolin-type sesterterpenes isolated from Bipolaris species. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the complex biological pathways they modulate.

Biosynthesis of Ophiobolin-Type Sesterterpenes in Bipolaris

The biosynthesis of ophiobolin-type sesterterpenes in Bipolaris originates from the mevalonate pathway, leading to the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The core of the ophiobolin skeleton is assembled by a sesterterpene synthase, which catalyzes the condensation of five isoprene units. In Bipolaris oryzae, a conserved ophiobolin biosynthetic gene cluster has been identified, containing the core genes designated as oblA, oblB, oblC, and oblD.[3] These genes are responsible for the cyclization and initial modifications of the sesterterpene backbone.

The sesterterpene synthase, encoded by a gene like oblA, typically a bifunctional enzyme with both prenyltransferase and terpene cyclase domains, catalyzes the formation of the characteristic 5-8-5 tricyclic ring system. Subsequent modifications, such as oxidation, hydroxylation, and acetylation, are carried out by other enzymes within the gene cluster, including cytochrome P450 monooxygenases and other tailoring enzymes, leading to the diverse array of ophiobolin derivatives found in nature.[1][4]

Isolation and Structure Elucidation

The isolation and purification of ophiobolin-type sesterterpenes from Bipolaris cultures typically involve a combination of chromatographic techniques. The fungal culture, either liquid or solid, is first extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to a series of chromatographic separations.

Column Chromatography: Initial fractionation of the crude extract is often performed using silica gel column chromatography. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or dichloromethane-methanol mixture, is used to separate the compounds based on their polarity.[5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed with a gradient elution system, typically consisting of methanol-water or acetonitrile-water mixtures.[10]

The structure of the isolated pure compounds is then elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are employed to establish the planar structure and relative stereochemistry of the molecule.[11][12][13][14][15]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of the molecule.[16][17][18][19]

Biological Activities and Quantitative Data

Ophiobolin-type sesterterpenes from Bipolaris exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The quantitative data for some of these activities are summarized in the tables below.

Cytotoxic Activity

Many ophiobolin derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several of these compounds are presented in Table 1.

Table 1. Cytotoxic Activity (IC₅₀ in µM) of Ophiobolin-Type Sesterterpenes from Bipolaris

| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Reference |

| 6-epi-Ophiobolin A | 4.5 | 2.09 | 2.71 | [20] |

| Bipolarin Derivative 3a | 6.62 | - | - | [21] |

| Bipolarin Derivative 6a | - | 3.43 | - | [21] |

| Bipolarin Derivative 8c | - | - | < 10 | [21] |

| Bipolarin Derivative 8e | - | - | < 10 | [21] |

| Bipolarin Derivative 8f | - | - | < 10 | [21] |

| Compound 6(a) | 1.32 | 0.16 | 3.24 | [22] |

| Compound 5(a) | 8.23 | 5.60 | 5.59 | [22] |

Note: '-' indicates data not available.

Antimicrobial Activity

Several ophiobolin-type sesterterpenes have shown significant activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, are summarized in Table 2.[23][24][25][26]

Table 2. Antimicrobial Activity (MIC in µg/mL) of Ophiobolin-Type Sesterterpenes from Bipolaris

| Compound | Staphylococcus aureus | Escherichia coli | Reference |

| Bipolaricin Derivative | - | - | [27][28][29][30][31] |

| Bipolarolide L | - | - | [3] |

| Bipolarolide M | - | - | [3] |

| Bipolarolide O | - | - | [3] |

Note: Specific MIC values for Bipolaricin and Bipolarolide derivatives against S. aureus and E. coli were not explicitly found in the provided search results, though their antimicrobial activity is mentioned. Further targeted searches would be needed to populate this table with specific values.

Signaling Pathways Modulated by Ophiobolins

The diverse biological activities of ophiobolin-type sesterterpenes are attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of some ophiobolins are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Some ophiobolins have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[26][32][33]

PI3K/Akt and MAPK Signaling Pathways

The cytotoxic effects of certain ophiobolins are linked to their interference with the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical for regulating cell survival, proliferation, and apoptosis. Some ophiobolins have been observed to modulate the phosphorylation status of key proteins in these cascades, such as Akt and p38 MAPK, leading to the induction of apoptosis in cancer cells.[16][24][30][32][34][35][36][37]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ophiobolin-type sesterterpenes.

Fungal Culture and Extraction

-

Culture: Bipolaris species are typically cultured on solid rice medium or in a liquid potato dextrose broth (PDB) for 2-4 weeks at room temperature.

-

Extraction: The fermented solid medium or the mycelium and broth from liquid culture are extracted exhaustively with ethyl acetate at room temperature. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification Workflow

Detailed HPLC Gradient Example for Purification of Bipolarolides:

-

Column: Semipreparative reversed-phase column.

-

Solvents: A = 0.1% formic acid in water; B = 0.1% formic acid in acetonitrile.

-

Flow Rate: 6 mL/min.

-

Gradient:

-

0–2 min: 15% B

-

2–20 min: 15–100% B

-

20–24 min: 100% B

-

24.1–26 min: 15% B[10]

-

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[2][38][39]

-

Treatment: Treat the cells with various concentrations of the purified ophiobolin compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Serial Dilution: Prepare two-fold serial dilutions of the ophiobolin compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere overnight.[21][23][40][41][42]

-

Treatment: Pre-treat the cells with various concentrations of the ophiobolin compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

Conclusion

Ophiobolin-type sesterterpenes from the fungal genus Bipolaris represent a rich and diverse source of bioactive natural products with significant potential for development into new therapeutic agents and agrochemicals. Their potent cytotoxic, antimicrobial, and anti-inflammatory activities, coupled with their unique chemical structures, make them attractive lead compounds for drug discovery programs. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, from their biosynthesis and isolation to their biological activities and underlying mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further research and development in this promising area of natural product chemistry and pharmacology. Continued exploration of the chemical diversity within the Bipolaris genus is likely to yield novel ophiobolin derivatives with enhanced and more selective biological activities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Genomics Reveals Conserved Ophiobolin Biosynthetic Gene Cluster and Necrotrophic Adaptation in Bipolaris oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. columbia.edu [columbia.edu]

- 10. researchgate.net [researchgate.net]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. ekwan.github.io [ekwan.github.io]

- 13. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 14. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 15. youtube.com [youtube.com]

- 16. Crystallization and preliminary X-ray diffraction analysis of the lectin from Canavalia boliviana Piper seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Single-crystal X-ray structure of 1,3-dimethylcyclobutadiene by confinement in a crystalline matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi-res.com [mdpi-res.com]

- 23. Protocol Griess Test [protocols.io]

- 24. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 35. cusabio.com [cusabio.com]

- 36. youtube.com [youtube.com]

- 37. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures [mdpi.com]

- 40. researchgate.net [researchgate.net]

- 41. mjas.analis.com.my [mjas.analis.com.my]

- 42. researchgate.net [researchgate.net]

Bipolaricin R: An In-depth Technical Guide on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolaricin R is a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis. As a member of the ophiobolin class of molecules, this compound is of significant interest to the scientific community for its potential therapeutic applications. Although direct and comprehensive studies on the mechanism of action of this compound are limited, research on closely related ophiobolin-type sesterterpenes provides a strong foundation for several well-supported hypotheses. This technical guide synthesizes the available data to present the current understanding and hypothesized mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Hypothesized Mechanisms of Action

Based on the biological activities of this compound and its structural analogs, its mechanisms of action are likely multifaceted, targeting fundamental cellular processes.

Anticancer Activity: Induction of Apoptosis in A549 Cells

One of the most promising therapeutic avenues for this compound is its potential as an anticancer agent. Preliminary studies have shown that this compound exhibits antiproliferative and apoptosis-inducing effects against the A549 human lung adenocarcinoma cell line.[1] The hypothesized mechanism centers on the induction of programmed cell death (apoptosis), likely through the intrinsic or mitochondrial pathway.

Hypothesis: this compound induces apoptosis in cancer cells by disrupting mitochondrial function, leading to the activation of the caspase cascade.

-

Mitochondrial Membrane Depolarization: this compound may directly or indirectly target the mitochondrial membrane, causing a loss of membrane potential. This is a critical early event in the intrinsic apoptotic pathway.

-

Release of Pro-apoptotic Factors: The disruption of the mitochondrial membrane would lead to the release of pro-apoptotic proteins such as cytochrome c from the intermembrane space into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis.[1] The proposed mechanism for its antibacterial action is the disruption of bacterial cell membrane integrity.

Hypothesis: this compound compromises the bacterial cell membrane, leading to leakage of intracellular components and cell death.

-

Membrane Interaction: The lipophilic nature of the sesterterpenoid structure likely facilitates its interaction with and insertion into the bacterial cell membrane's lipid bilayer.

-

Increased Permeability: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm, disrupting cellular homeostasis.

-

Cell Death: The loss of membrane integrity and vital cellular components ultimately leads to bacterial cell death.

Caption: Hypothesized antimicrobial mechanism of action of this compound.

Anti-inflammatory and Other Potential Activities

While direct evidence for this compound is pending, studies on a closely related compound, Bipolaricin B, suggest potential anti-inflammatory and metabolic regulatory functions.

Hypothesis 3a: Anti-inflammatory Effects via NF-κB Inhibition. A related ophiobolin, Bipolaricin B, has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, RANTES, MIP-1β, and TNF-α. This inhibition is mediated through the suppression of the NF-κB pathway and heme oxygenase-1 (HO-1) induction. It is plausible that this compound shares this anti-inflammatory mechanism.

Hypothesis 3b: HMG-CoA Reductase Inhibition. Bipolaricin B also exhibits inhibitory activity against HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This suggests that this compound could have potential applications in the management of hyperlipidemia.

Caption: Hypothesized anti-inflammatory and metabolic pathways for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that the data for anti-inflammatory and HMG-CoA reductase inhibition pertains to Bipolaricin B, a structural analog of this compound.

| Compound | Activity | Assay | Target | IC50 Value | Reference |

| This compound | Antimicrobial | MIC | Bacillus cereus | Not specified | [1] |

| This compound | Antimicrobial | MIC | Staphylococcus aureus | Not specified | [1] |

| This compound | Antimicrobial | MIC | Staphylococcus epidermidis | Not specified | [1] |

| This compound | Antiproliferative | Not specified | A549 cells | Not specified | [1] |

| Bipolaricin B | HMG-CoA Reductase Inhibition | Enzymatic Assay | HMG-CoA Reductase | 8.4 ± 0.4 μM | |

| Bipolaricin B | Anti-inflammatory | Nitric Oxide Production | LPS-induced macrophages | 5.1 ± 0.3 to 20 ± 1 μM |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not yet widely published. However, based on the methodologies used for related compounds, the following protocols would be appropriate for investigating the hypothesized mechanisms of action.

Antiproliferative and Apoptosis Assays

-

Cell Culture: A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Annexin V-FITC/PI Staining for Apoptosis:

-

Treat A549 cells with this compound for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis.

-

Broth Microdilution Method:

-

Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

The current body of evidence suggests that this compound is a promising natural product with the potential for development as an anticancer, antimicrobial, and anti-inflammatory agent. The primary hypothesized mechanisms of action include the induction of apoptosis in cancer cells via the mitochondrial pathway and the disruption of bacterial cell membranes. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Future studies should focus on:

-

Comprehensive in vitro and in vivo studies to confirm the hypothesized mechanisms of action.

-

Identification of the specific molecular targets of this compound using techniques such as proteomics and transcriptomics.

-

Structure-activity relationship (SAR) studies to optimize the therapeutic potential and reduce potential toxicity.

-

Preclinical development and evaluation in relevant animal models.

This technical guide provides a framework for the current understanding of this compound's mechanism of action hypotheses. As research in this area progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for novel drug development strategies.

References

In Silico Modeling of Bipolaricin R Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipolaricin R, a natural product isolated from the fungus Bipolaris maydis, has demonstrated notable antimicrobial, antiproliferative, and apoptosis-inducing activities against the A549 lung cancer cell line.[1] Despite its therapeutic potential, the specific molecular targets and mechanisms of action of this compound remain largely uncharacterized. This technical guide outlines a comprehensive strategy for the in silico identification and characterization of this compound's biological targets, leveraging data from related compounds to inform a rational, hypothesis-driven approach. The guide provides a detailed workflow for computational modeling, from target identification to molecular dynamics simulations, and includes protocols for the experimental validation of in silico findings.

Introduction: The Therapeutic Potential of this compound and Related Compounds

Natural products from the Bipolaris genus represent a rich source of bioactive secondary metabolites with diverse therapeutic applications. While this compound is known to induce apoptosis and inhibit the proliferation of cancer cells, several of its congeners have been shown to interact with specific and important biological targets.[1] Understanding these interactions provides a foundation for hypothesizing the potential targets of this compound.

Compounds structurally or functionally related to this compound have been reported to exhibit a range of biological activities, including enzyme inhibition and modulation of key signaling pathways. For instance, Bipolarisenol, a radicinol derivative, has been shown to inhibit acetylcholinesterase (AChE) and urease.[2][3] Other related molecules, such as Hamigerone and Radicinol, exert their antiproliferative effects by modulating the expression of proteins involved in apoptosis, including p53, BCL-2, and caspase-3.[4] Furthermore, Ophiobolin A has been found to inhibit multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB.[5] Certain Bipolaricins have also demonstrated inhibitory activity against HMG-CoA reductase and the NF-κB pathway.[6]

Given the absence of direct in silico studies on this compound, this guide proposes a systematic approach to elucidate its molecular targets, drawing upon the established activities of its chemical relatives.

Hypothesized Molecular Targets for this compound

Based on the known biological activities of this compound and the characterized targets of related compounds from the Bipolaris genus, the following proteins and pathways are proposed as high-priority targets for in silico investigation:

-

Enzymes:

-

Acetylcholinesterase (AChE): A key enzyme in the nervous system, its inhibition is a therapeutic strategy for Alzheimer's disease.

-

HMG-CoA Reductase: The rate-limiting enzyme in the cholesterol biosynthesis pathway, a target for statin drugs.

-

-

Oncogenic Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival, frequently dysregulated in cancer.

-

Ras/Raf/MEK/ERK (MAPK) Pathway: A critical pathway that transduces signals from cell surface receptors to the nucleus, controlling cell proliferation and differentiation.

-

-

Apoptosis-Regulating Proteins:

-

Bcl-2 Family Proteins: Key regulators of the intrinsic apoptosis pathway, including both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2]

-

Caspase-3: An executioner caspase that plays a central role in the apoptotic cascade.

-

-

Inflammatory Signaling Pathways:

-

NF-κB Pathway: A key regulator of inflammatory responses, cell survival, and proliferation.

-

Quantitative Data of Bioactive Compounds from Bipolaris Species

The following tables summarize the reported inhibitory concentrations (IC50) of compounds isolated from Bipolaris species, providing a quantitative basis for the proposed target-based approach.

Table 1: Enzyme Inhibitory Activity of Bipolarisenol

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase (AChE) | 67.23 ± 5.12 |

| Urease | 81.62 ± 4.61 |

Table 2: Antiproliferative Activity of Hamigerone and Radicinol

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hamigerone | Panc-1 (Pancreatic) | 1.9 |

| PC-3 (Prostate) | 2.1 | |

| HCT-116 (Colon) | 4.3 | |

| MCF-7 (Breast) | 3.2 | |

| Radicinol | Panc-1 (Pancreatic) | 10.50 |

| PC-3 (Prostate) | 25.0 | |

| HCT-116 (Colon) | 15.2 | |

| MCF-7 (Breast) | 18.5 |

Data from Reference[4]

Table 3: Biological Activities of Ophiobolin A and other Bipolaricins

| Compound | Target/Activity | IC50 (µM) |

|---|---|---|

| Ophiobolin A | Cancer Cell Proliferation | 0.4 - 4.3 |

| S6 Phosphorylation | 1.9 ± 0.2 | |

| ERK Phosphorylation | 0.28 ± 0.02 | |

| RB Phosphorylation | 1.42 ± 0.1 | |

| Bipolaricin Derivative 10 | HMG-CoA Reductase | 8.4 ± 0.4 |

| Bipolaricin Derivatives 2, 3, 10-12 | Nitric Oxide Production | 5.1 ± 0.3 - 20 ± 1 |

In Silico Modeling Workflow

A structured in silico workflow is proposed to systematically investigate the interaction of this compound with its hypothesized targets. This workflow integrates several computational techniques to build a comprehensive understanding of the potential binding modes and affinities.[7]

Caption: Proposed in silico workflow for target identification.

Detailed Methodologies for In Silico Modeling

4.1.1. Target and Ligand Preparation

-

Target Protein Preparation:

-

Obtain the 3D structures of the hypothesized target proteins from the Protein Data Bank (PDB).

-

If a crystal structure is unavailable, generate a homology model using servers like SWISS-MODEL, based on a suitable template with high sequence identity.

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[8]

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using software like Avogadro or ChemDraw.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

4.1.2. Molecular Docking

-

Grid Generation: Define a grid box encompassing the active site of the target protein.[8]

-

Docking Simulation: Use software such as AutoDock Vina to perform the docking calculations. The program will explore various conformations and orientations of this compound within the defined active site.[9]

-

Pose Selection: Analyze the docking results based on the predicted binding affinity (scoring function) and the clustering of poses. Select the top-ranked poses for further analysis.

4.1.3. Molecular Dynamics (MD) Simulation

-

System Setup: Place the protein-ligand complex from the best docking pose into a periodic box of water molecules and add counter-ions to neutralize the system.[3][10]

-

Simulation Protocol:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.

-

Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.[11]

-

-

Trajectory Analysis: Analyze the MD trajectory for root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions.

Key Signaling Pathways for Investigation

The following signaling pathways are proposed for investigation based on the activities of this compound's congeners.

Caption: The PI3K/Akt/mTOR signaling pathway.

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway.

Caption: The canonical NF-κB signaling pathway.

Experimental Protocols for Validation

The following experimental protocols are essential for validating the in silico predictions and elucidating the biological effects of this compound.

Caption: Workflow for experimental validation of in silico findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[12][13]

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0).

-

AChE solution (1 U/mL in buffer).

-

10 mM DTNB in buffer.

-

14 mM Acetylthiocholine Iodide (ATCI) in buffer.

-

This compound stock solution (in DMSO or ethanol).

-

-

Assay Procedure (96-well plate):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the this compound solution (at various concentrations), and 10 µL of the AChE solution.

-

Include control wells (without inhibitor) and blank wells (without enzyme).

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of DTNB to each well.

-

Initiate the reaction by adding 10 µL of ATCI to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at regular intervals for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][14]

-

Cell Plating:

-

Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include vehicle-treated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis for Protein Phosphorylation and Apoptosis Markers

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.[1]

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) or apoptosis markers (Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Conclusion

The multifaceted bioactivities of compounds from the Bipolaris genus, including this compound, highlight their potential as leads for novel therapeutic agents. The lack of defined molecular targets for this compound presents a significant opportunity for drug discovery research. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for identifying and validating these targets. By systematically exploring the interactions of this compound with key enzymes and proteins in oncogenic, apoptotic, and inflammatory pathways, this approach will not only elucidate its mechanism of action but also accelerate its potential development into a clinically valuable compound. The successful application of these methodologies will pave the way for further lead optimization and preclinical studies.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 8. biotechworldindia.in [biotechworldindia.in]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LigParGen Server [traken.chem.yale.edu]

- 11. youtube.com [youtube.com]

- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 13. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bipolaricin R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolaricin R is a member of the ophiobolin-type sesterterpenoid class of natural products. These compounds are produced by various fungi, most notably species of the genus Bipolaris. Ophiobolin-type sesterterpenoids have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document provides a detailed protocol for the extraction and purification of this compound and related compounds from fungal cultures, specifically Bipolaris sp. TJ403-B1. The methodologies outlined are compiled from established research and are intended to provide a reproducible workflow for obtaining pure this compound for further study and drug development applications.

Materials and Methods

Fungal Strain and Culture Conditions

The primary source for this compound production is the endophytic fungus Bipolaris sp. TJ403-B1. For optimal secondary metabolite production, the fungus is typically cultured on a solid rice medium.

Table 1: Fungal Culture Medium Composition

| Component | Quantity |

| Rice | 100 g per 1 L flask |

| Distilled Water | 120 mL per 1 L flask |

The flasks containing the rice and water are autoclaved to ensure sterility before inoculation with the fungal strain. The inoculated flasks are then incubated under static conditions at room temperature for a period of 30 days to allow for sufficient fungal growth and production of this compound.

Extraction of Crude Metabolites

Following the incubation period, the fermented rice substrate is harvested and subjected to solvent extraction to isolate the crude secondary metabolites. Ethyl acetate is the solvent of choice for this procedure due to its effectiveness in extracting compounds of medium polarity like this compound.

Table 2: Crude Extraction Parameters

| Parameter | Specification |

| Extraction Solvent | Ethyl Acetate |

| Solvent to Substrate Ratio | 3:1 (v/w) |

| Extraction Time | 24 hours |

| Number of Extractions | 3 |

The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Protocols

Protocol 1: Fungal Cultivation and Crude Extraction

-

Medium Preparation: Add 100 g of rice and 120 mL of distilled water to 1 L Erlenmeyer flasks.

-

Sterilization: Autoclave the flasks at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterilized rice medium with an agar plug of actively growing Bipolaris sp. TJ403-B1.

-

Incubation: Incubate the inoculated flasks at room temperature for 30 days in a static, dark environment.

-

Extraction: After incubation, add 300 mL of ethyl acetate to each flask and allow to stand for 24 hours.

-

Filtration: Filter the contents of the flask to separate the ethyl acetate extract from the solid rice substrate.

-

Repeat Extraction: Repeat the extraction process (steps 5 and 6) two more times with fresh ethyl acetate.

-

Concentration: Combine the ethyl acetate extracts and concentrate using a rotary evaporator at 40°C to obtain the crude extract.

Application Note: Quantitative Analysis of Bipolaricin R using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bipolaricin R is a secondary metabolite produced by certain species of the fungus Bipolaris. As interest in the biological activities of fungal metabolites continues to grow, robust and sensitive analytical methods are required for their detection and quantification in various matrices. This application note describes a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for the accurate quantification of this compound in complex samples such as fungal extracts and biological fluids, making it a valuable tool for research and drug development.

Experimental Protocols

1. Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a fungal culture. The protocol may need to be adapted based on the specific sample matrix.

-

Materials:

-

Fungal culture broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

-

-

Procedure:

-

Centrifuge the fungal culture broth to separate the mycelia from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume of methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

-

2. HPLC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters are outlined below. These parameters may be optimized for specific instrumentation.

-

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

Data Presentation

Table 1: MRM Transitions for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | 100 | 30 | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] | [To be determined] |

Note: The precursor and product ions for this compound, along with the optimal collision energy, need to be determined by direct infusion of a standard solution into the mass spectrometer. An appropriate internal standard should be chosen to ensure analytical accuracy.

Table 2: Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | [To be determined] |

| Limit of Quantification (LOQ) | [To be determined] |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | [To be determined] |